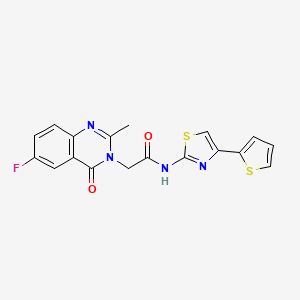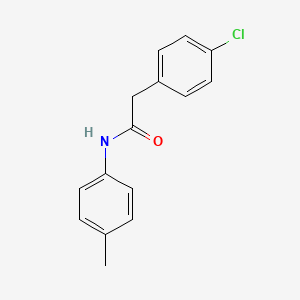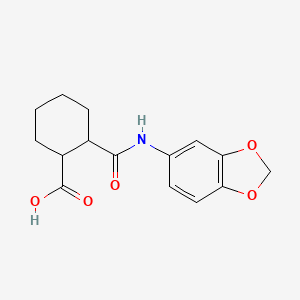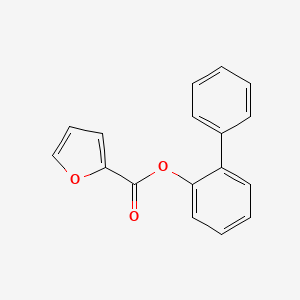![molecular formula C22H24N6O3 B10978368 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10978368.png)
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole class of heterocyclic compounds.
- Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.
- Physically, indoles are crystalline, colorless compounds with specific odors.
- The indole nucleus is present in important molecules like lysergic acid diethylamide (LSD) and strychnine.
- Now, let’s explore its preparation methods and industrial production.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. indole derivatives are often synthesized through various methods, including Fischer indole synthesis, Bischler–Möhlau indole synthesis, and Nenitzescu indole synthesis.
- Industrial production methods would likely involve scalable processes based on these principles.
Chemical Reactions Analysis
- Indole derivatives can undergo diverse reactions due to their aromatic nature.
- Common reactions include electrophilic substitution (similar to benzene) and nucleophilic substitution.
- Reagents like Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄) are used.
- Major products depend on substitution patterns and reaction conditions.
Scientific Research Applications
- Indole derivatives find applications in various fields:
Medicine: Some exhibit antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: Used as building blocks in organic synthesis.
Biology: Indole-containing compounds play roles in signaling pathways.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- Unfortunately, specific details about this compound’s mechanism of action are not readily available.
- Generally, indole derivatives interact with receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this compound, let’s highlight its uniqueness:
- Its oxazolo-pyridine fusion sets it apart.
- Similar compounds include other indole derivatives like tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C22H24N6O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-12(2)17-11-16(19-13(3)28-31-21(19)23-17)20(29)25-22-24-18(26-27-22)10-7-14-5-8-15(30-4)9-6-14/h5-6,8-9,11-12H,7,10H2,1-4H3,(H2,24,25,26,27,29) |
InChI Key |
IVSGSNWOQJCTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10978290.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10978291.png)
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
![4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10978313.png)


![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10978338.png)
![Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10978340.png)

![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978353.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10978361.png)
![6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978363.png)

